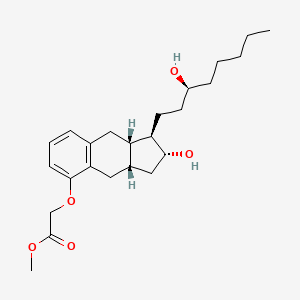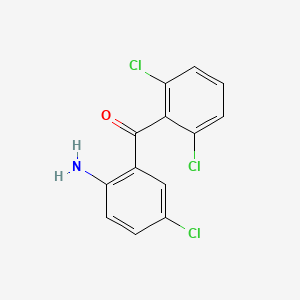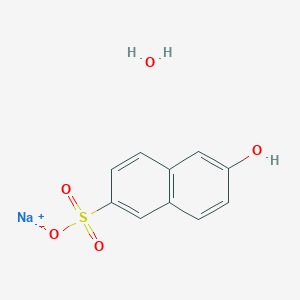
Unii-B3lwk12L14
概要
説明
Unii-B3lwk12L14, also known as O-Demethyl Elagolix, is a chemical compound with the molecular formula C31H28F5N3O5 and a molecular weight of 617.56 g/mol It is a derivative of Elagolix, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Demethyl Elagolix involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidinone Core: This involves the reaction of a substituted benzylamine with a fluorinated benzaldehyde under basic conditions to form the pyrimidinone core.
Introduction of the Fluorinated Phenyl Group: The pyrimidinone core is then reacted with a fluorinated phenylboronic acid in the presence of a palladium catalyst to introduce the fluorinated phenyl group.
Demethylation: The final step involves the demethylation of the methoxy group to form O-Demethyl Elagolix.
Industrial Production Methods
Industrial production of O-Demethyl Elagolix follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
O-Demethyl Elagolix undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of O-Demethyl Elagolix.
科学的研究の応用
O-Demethyl Elagolix has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of fluorinated pyrimidinones.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: O-Demethyl Elagolix is being investigated for its potential use in treating hormone-related disorders such as endometriosis and uterine fibroids.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
O-Demethyl Elagolix exerts its effects by binding to and antagonizing the gonadotropin-releasing hormone (GnRH) receptor. This inhibits the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, leading to a decrease in the production of sex hormones (estrogen and progesterone) by the ovaries. The molecular targets involved in this pathway include the GnRH receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
類似化合物との比較
Similar Compounds
Elagolix: The parent compound of O-Demethyl Elagolix, used in the treatment of endometriosis.
Relugolix: Another GnRH antagonist with similar applications.
Degarelix: A GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
O-Demethyl Elagolix is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the GnRH receptor. This results in improved efficacy and reduced side effects compared to other similar compounds.
特性
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-hydroxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F5N3O5/c1-18-27(20-10-5-13-25(40)28(20)33)29(43)39(17-24(19-8-3-2-4-9-19)37-15-7-14-26(41)42)30(44)38(18)16-21-22(31(34,35)36)11-6-12-23(21)32/h2-6,8-13,24,37,40H,7,14-17H2,1H3,(H,41,42)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOEOFOGMCCEU-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832720-51-1 | |
| Record name | O-Demethyl elagolix | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL ELAGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3LWK12L14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)

![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)
![6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3331413.png)



